
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) is a heterocyclic organic compound with the molecular formula C9H6N2O3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid with formamide, followed by cyclization to form the quinazoline ring. The resulting compound is then oxidized to introduce the oxo group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction of anthranilic acid with formamide: This step forms the quinazoline ring.
Oxidation: Introduction of the oxo group at the 4-position.
Purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Introduction of additional oxo or hydroxyl groups.
Reduction: Formation of 4-hydroxy-3,4-dihydroquinazoline-7-carboxylic acid.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with specific properties.
Biological Research: It serves as a tool for studying biological processes and interactions.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline-7-carboxylic Acid: Similar structure but with a hydroxyl group instead of an oxo group.
3,4-Dihydroquinazoline-7-carboxylic Acid: Lacks the oxo group at the 4-position.
Quinazoline-7-carboxylic Acid: Basic structure without the oxo or dihydro modifications.
Uniqueness
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) is unique due to the presence of the oxo group at the 4-position and the dihydro modification. These structural features confer specific chemical and biological properties, making it distinct from other quinazoline derivatives .
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
azane;4-oxo-3H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3.H3N/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8;/h1-4H,(H,13,14)(H,10,11,12);1H3 |
InChI Key |
OGAOVGRDICYOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CNC2=O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



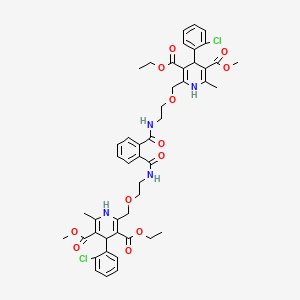

![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)

![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)

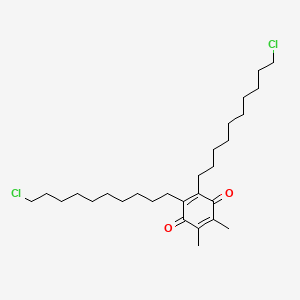

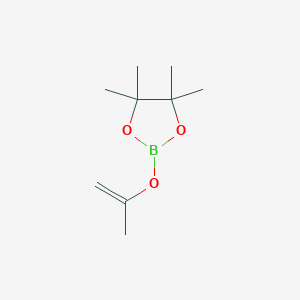
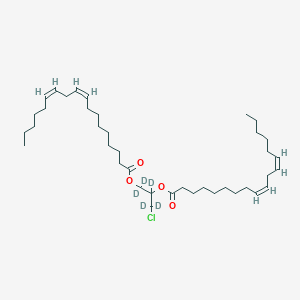
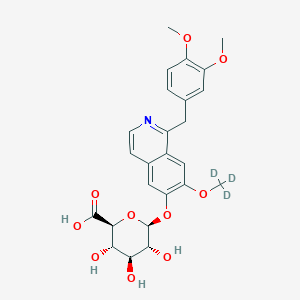
![1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone](/img/structure/B13851705.png)

